Cas no 84029-42-5 (Benzene,1-methyl-2,?-dinitro- (9CI))
84029-42-5 structure
Product Name:Benzene,1-methyl-2,?-dinitro- (9CI)
Benzene,1-methyl-2,?-dinitro- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-methyl-2,?-dinitro- (9CI)
- 2,-dinitrotoluene
- 6-Methyl-1,3-dinitrobenzene
- AKOS003273098
- 2,4-Dinitrotoluol
- 2,4-Dinitrotoluene, practical grade
- 2,4-DINITROTOLUENE [IARC]
- 2,4-Dinitrotoluene, certified reference material, TraceCERT(R)
- 1326-41-6
- NSC 7194
- NCGC00254317-01
- CAS-121-14-2
- RCRA waste no. U105
- D0856
- HSDB 1144
- NS00009261
- 121-14-2
- InChI=1/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H
- DINITRO-1-METHYLBENZENE, 2,4-
- C91637
- Q416626
- Dinitrotoluol
- CHEMBL259865
- NCGC00091755-03
- Tox21_300493
- 2,4-Dinitro-1-methylbenzene
- SCHEMBL48806
- NCGC00091755-04
- Benzene, 1-methyl-2,4-dinitro-, sulfurized
- CCRIS 268
- EINECS 281-716-2
- 2,4-Dinitrotoluene (containing 1.0-1.5% 2,6-dinitrotoluene)
- MFCD00007172
- NCGC00091755-01
- 84029-42-5
- 2,4-Dinitrotoluene 100 microg/mL in Acetonitrile
- 4-Methyl-1,3-dinitrobenzene
- 2,4-Dinitrotoluene, 97%
- RCRA waste number U105
- 2,4-DINITROTOLUENE [HSDB]
- FT-0608046
- EN300-19638
- CHEBI:920
- Toluene, 2,4-dinitro-
- 2,4-Dinitrotoluene, analytical standard
- 2,4-dinitro-toluene
- AI3-15342
- Benzene,methyldinitro-
- WLN: WNR B1 ENW
- Tox21_201784
- AE-562/40879347
- 6741D310ED
- DTXCID60529
- 2,4-Dinitromethylbenzene
- NCI-C01865
- SGCUT00009
- 2,4-DNT
- EINECS 215-422-2
- UNII-6741D310ED
- NCGC00259333-01
- to_000001
- NSC7194
- DNT
- 2,4-DINITROTOLUENE
- NSC-7194
- DTXSID0020529
- Benzene, 1-methyl-2,4-dinitro-
- FT-0610215
- 1-Methyl-2,4-dinitrobenzene
- EINECS 204-450-0
- 2,4-Dinitrotoluene (containing 0.5% 2,6-dinitrotoluene)
- 2,4-Dinitrotoluene 1000 microg/mL in Methanol
- Q-200190
- NCGC00091755-02
-
- Inchi: 1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
- InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 182.03275668g/mol
- Monoisotopic Mass: 182.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- Density: 6.27 (NTP, 1992) (Relative to Air)
- Melting Point: 153 to 158 °F (NTP, 1992)
- Boiling Point: 572 °F at 760 mm Hg (Decomposes) (NTP, 1992)
- Flash Point: 405 °F (NTP, 1992)
- Refractive Index: Index of refraction: 1.442
- LogP: log Kow = 1.98
Benzene,1-methyl-2,?-dinitro- (9CI) Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
84029-42-5 (Benzene,1-methyl-2,?-dinitro- (9CI)) Related Products
- 89-58-7(2,5-Dimethylnitrobenzene)
- 99-55-8(2-Methyl-5-nitroaniline)
- 611-05-2(3-Methyl-4-nitroaniline)
- 881-03-8(2-Methyl-1-nitronaphthalene)
- 603-83-8(2-methyl-3-nitro-aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent